molecular formula C10H16N4OS B8616805 4-(tert-butylamino)-2-methylsulfanylpyrimidine-5-carboxamide

4-(tert-butylamino)-2-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B8616805
M. Wt: 240.33 g/mol
InChI Key: MWBUEFLCCCVUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butylamino group, a methylsulfanyl group, and a carboxamide group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the tert-Butylamino Group: The tert-butylamino group can be introduced through an amination reaction using tert-butylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amide-forming reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems for efficient and sustainable synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4-(tert-Butylamino)-2-methylsulfanylpyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butylamino)-2-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 4-(tert-Butylamino)-2-methylsulfanylpyrimidine-5-carboxamide is unique due to the presence of both the tert-butylamino and methylsulfanyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

4-(tert-butylamino)-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C10H16N4OS/c1-10(2,3)14-8-6(7(11)15)5-12-9(13-8)16-4/h5H,1-4H3,(H2,11,15)(H,12,13,14)

InChI Key

MWBUEFLCCCVUQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC=C1C(=O)N)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(tert-Butylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (2.83 g, 11.73 mmol) and 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluoro-phosphate(V) (6.69 g, 17.59 mmol) were combined in a 250 mL round-bottomed flask followed by the addition of DMF (29 mL). After that ammonia hydrochloride-(3.14 g, 58.6 mmol) and DIEA (10.21 mL, 58.6 mmol) were added and the mixture was stirred at room temperature overnight. The solvent was concentrated under reduced pressure and water (150 mL) was added. The resulting suspension was filtered, washed with water and dried under high vacuum overnight to afford 4-(tert-butylamino)-2-(methylthio)-pyrimidine-5-carboxamide (2.54 g, 10.57 mmol, 90% yield). MS (ESI) m/z 241.2
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Name
Quantity
10.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
29 mL
Type
solvent
Reaction Step Three

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